molecular formula C24H21NO3 B13814816 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid CAS No. 62920-77-8

1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid

Cat. No.: B13814816
CAS No.: 62920-77-8
M. Wt: 371.4 g/mol
InChI Key: BRXKMFNGHHIPPN-UHFFFAOYSA-N
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Description

1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid is a synthetic pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its three-dimensional, sp3-rich structure which allows researchers to efficiently explore pharmacophore space and fine-tune stereochemistry, properties that are crucial for developing selective and potent drug candidates . The specific pattern of benzoyl and diphenyl substituents on the pyrrolidine core in this compound makes it a versatile building block for constructing novel biologically active molecules . Its carboxylic acid functional group provides a key site for further chemical modification, enabling the synthesis of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

62920-77-8

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

1-benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C24H21NO3/c26-23(19-14-8-3-9-15-19)25-16-20(24(27)28)21(17-10-4-1-5-11-17)22(25)18-12-6-2-7-13-18/h1-15,20-22H,16H2,(H,27,28)

InChI Key

BRXKMFNGHHIPPN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Iodine/Potassium Carbonate-Catalyzed One-Pot Cycloaddition

A highly efficient and metal-free method involves the three-component one-pot reaction of an aromatic aldehyde, an amino acid ester, and a chalcone catalyzed by iodine and potassium carbonate (K2CO3) in tetrahydrofuran (THF) at 80°C. This method has been shown to yield multisubstituted pyrrolidine-2-carboxylates with excellent efficiency, which are structurally close analogs to this compound.

  • Reaction components:

    • Aromatic aldehyde (e.g., benzaldehyde)
    • Amino acid ester (e.g., glycine ethyl ester hydrochloride)
    • Chalcone (e.g., diphenyl-substituted chalcone)
  • Catalysts and conditions:

    • Iodine (I2), typically 0.4 to 0.8 equivalents
    • Potassium carbonate (K2CO3), 1.5 equivalents
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 80°C
    • Reaction time: 7 hours
  • Procedure:
    The reactants and catalysts are combined in a dry, closed reaction vessel and stirred at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by flash chromatography yields the desired pyrrolidine product.

  • Yields:

    • The yield of ethyl 4-benzoyl-3,5-diphenylpyrrolidine-2-carboxylate (a close analog) reached up to 93% under optimized conditions.
    • Lower yields (~35%) were observed without iodine catalyst or with suboptimal catalyst loading.
Entry Iodine Equiv. Reaction Time (h) Yield (%) Notes
1 0 10 35 Without iodine catalyst
2 0.4 7 85 Improved yield with iodine
3 0.8 7 93 Optimal iodine loading

Table 1: Optimization of iodine catalyst loading for pyrrolidine synthesis

This method is advantageous due to mild conditions, metal-free catalysis, and the use of readily available starting materials.

Multicomponent Reaction Using Ethyl 2,4-dioxovalerate and Aromatic Aldehydes

Another approach involves the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones via multicomponent reactions of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline in glacial acetic acid. The resulting 2-pyrrolidinone derivatives can be further reacted with aliphatic amines in ethanol to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives.

  • Key points:
    • Solvent choice affects yield significantly; ethanol was found superior to glacial acetic acid.
    • Equimolar or slightly excess ethyl 2,4-dioxovalerate improves yield.
    • Reaction performed at room temperature or mild heating.

While this method is more focused on pyrrolidinone derivatives, it demonstrates the feasibility of constructing substituted pyrrolidine rings via multicomponent reactions, which could be adapted for this compound synthesis.

Solvent Yield (%) Notes
Glacial acetic acid 70 Standard yield at room temperature
Ethanol 77 Improved yield with solvent change

Table 2: Effect of solvent on multicomponent pyrrolidinone synthesis

Summary of Key Preparation Parameters

Parameter Optimal Condition/Value Impact on Synthesis
Catalyst Iodine (0.4–0.8 equiv.) + K2CO3 (1.5 equiv.) Essential for high yield and reaction rate
Solvent Tetrahydrofuran (THF) or Ethanol THF preferred for iodine/K2CO3 method; ethanol for pyrrolidinone synthesis
Temperature 80°C (iodine/K2CO3 method); room temp for others Moderate heating promotes cyclization
Reaction Time 7 hours (iodine/K2CO3 method) Sufficient for completion and high yield
Purification Flash chromatography (ethyl acetate/petroleum ether) Necessary for product isolation
Starting Materials Ratio Aromatic aldehyde: amino acid ester: chalcone = 1:1:0.5 Stoichiometry influences yield

Chemical Reactions Analysis

1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or Grignard reagents.

    Friedel-Crafts Acylation:

Scientific Research Applications

Pharmacological Properties

1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid exhibits a range of biological activities that make it a valuable compound in drug discovery. Key pharmacological properties include:

  • Antimicrobial Activity : This compound has shown promising results against various bacterial strains. Studies indicate its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
  • Antifungal Properties : Research demonstrates that this compound possesses antifungal activity against common pathogens such as Candida species and Aspergillus species. This property is particularly relevant for treating fungal infections that are resistant to conventional antifungal agents .
  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit analgesic and anti-inflammatory properties, potentially making it useful for pain management and inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to enhance yield and purity:

  • Condensation Reactions : The initial step often involves the condensation of appropriate benzoyl derivatives with pyrrolidine derivatives to form the core structure. This method has been optimized to improve efficiency and minimize by-products .
  • Modification of Functional Groups : The introduction of substituents on the aromatic rings or the pyrrolidine nitrogen can significantly alter the biological activity of the compound. Researchers are actively investigating these modifications to develop more potent derivatives .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial drugs .

Case Study 2: Antifungal Activity

In vitro testing showed that derivatives of this compound exhibited substantial antifungal activity against Candida albicans. The study indicated that certain modifications enhanced its potency, paving the way for further development in antifungal therapies .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and diphenyl groups facilitate binding to active sites, modulating the activity of target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs from Literature

Analog 1 : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{4,5})
  • Key Differences :
    • Substituents: A 1,3-benzodioxolyl group at position 4 and a trifluoromethylphenyl-ureido moiety at position 3 replace the diphenyl and benzoyl groups of the target compound.
    • Functional Groups: Includes a methyl group at position 1 and a urea linkage.
  • Synthesis and Properties :
    • Crude yield: 68% (relatively moderate for pyrrolidine derivatives).
    • Purity: >99% (LC), indicating high synthetic efficiency .
    • Spectroscopic Data: FTIR peaks at 1675 cm⁻¹ (carboxylic acid C=O stretch) and 1546 cm⁻¹ (amide/urea C=O stretch). MS confirms molecular ion at m/z 466 .
Analog 2 : 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
  • Key Differences :
    • Substituents: Benzyl (instead of benzoyl) at position 1 and dimethyl groups at position 3.
    • Structural Impact: The benzyl group reduces electron-withdrawing effects compared to benzoyl, while dimethyl groups increase steric hindrance.
  • Applications : Commonly used as a building block for peptidomimetics due to its rigid backbone .
Analog 3 : 1-Benzoyl-4,4'-bipiperidine
  • Key Differences :
    • Core Structure: Bipiperidine (two fused piperidine rings) instead of pyrrolidine.
    • Safety Profile: Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) under OSHA HCS .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Pyrrolidine Derivatives
Property Target Compound Analog 1 Analog 2
Core Structure Pyrrolidine Pyrrolidine Pyrrolidine
Position 1 Substituent Benzoyl Methyl Benzyl
Position 3 Functional Group Carboxylic Acid Carboxylic Acid + Urea Linkage Carboxylic Acid
Position 4/5 Substituents Diphenyl 1,3-Benzodioxolyl Dimethyl
Molecular Weight (g/mol) ~439 (estimated) 466 ~263 (estimated)
Synthetic Yield N/A 68% N/A
Key Applications Hypothesized: Catalysis, Pharma Pharma (enzyme inhibition) Peptidomimetics
Key Observations :

The trifluoromethyl group in Analog 1 further amplifies electron withdrawal, as seen in its FTIR spectra .

Steric Hindrance :

  • Diphenyl groups at positions 4 and 5 in the target compound create significant steric bulk, likely reducing reaction rates in nucleophilic substitutions compared to Analog 2’s dimethyl groups.

Safety and Handling :

  • While safety data for the target compound are unavailable, Analog 3 (1-benzoyl-4,4'-bipiperidine) highlights the need for respiratory protection (P95/P1 filters) and skin/eye precautions due to acute toxicity risks .

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